molecular formula C21H23N3O2 B10894210 Azepan-1-yl[6-methyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Azepan-1-yl[6-methyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10894210
M. Wt: 349.4 g/mol
InChI Key: GKQOYKZDZLWCHW-UHFFFAOYSA-N
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Description

1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound featuring an isoxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include nitriles, aldehydes, and various catalysts to facilitate ring formation and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-AZEPANYL[6-METHYL-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is unique due to its combination of an isoxazole ring with a pyridine ring and an azepane moiety.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

azepan-1-yl-[6-methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C21H23N3O2/c1-14-7-9-16(10-8-14)19-18-17(13-15(2)22-20(18)26-23-19)21(25)24-11-5-3-4-6-12-24/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

GKQOYKZDZLWCHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)N4CCCCCC4)C

Origin of Product

United States

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